フレミフィリピンA

概要

説明

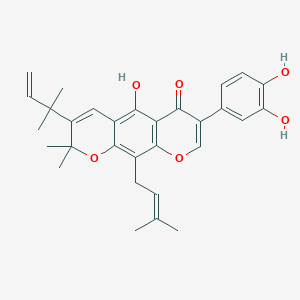

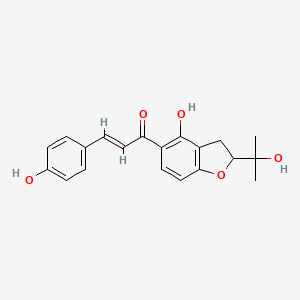

フレミフィリッピニン A は、植物フレミングイア・フィリッピネンシスから単離されたプレニル化イソフラボンです。この化合物は、その注目すべき抗酸化作用と抗腫瘍作用により注目を集めています。 DPPH ラジカル捕捉活性を示し、さまざまなヒト癌細胞株に対して阻害効果を示すことが示されています .

科学的研究の応用

Flemiphilippinin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of prenylated isoflavones.

Biology: Investigated for its antioxidant properties and its ability to scavenge free radicals.

Medicine: Explored for its antitumor activity against various human cancer cell lines, including hepatocellular carcinoma, lung epithelial, and ileocecal adenocarcinoma cells

Industry: Potential use in developing antioxidant supplements and antitumor drugs.

作用機序

フレミフィリッピニン A は、複数のメカニズムを通じてその効果を発揮します。

類似の化合物との比較

フレミフィリッピニン A は、その強力な抗酸化作用と抗腫瘍作用により独自のものとなっています。類似の化合物には以下が含まれます。

フレミフィリッピニン B: 同様の抗酸化特性を持つ別のプレニル化イソフラボン。

オーリキュラシン: DPPH ラジカル捕捉活性を示しますが、フレミフィリッピニン A と比較して有効半量 (EC50) が高くなっています.

ドースマニン I: 抗酸化活性を示す別のイソフラボンですが、フレミフィリッピニン A よりも弱いです.

生化学分析

Biochemical Properties

Flemiphilippinin A interacts with the enzyme aromatase, inhibiting its activity . This interaction prevents the conversion of testosterone and androstenedione to estrogens, thereby influencing the balance of hormones in the body .

Cellular Effects

Flemiphilippinin A has been observed to have inhibitory activity against human cancer cells in vitro . It is thought to influence cell function by altering cell signaling pathways and gene expression, particularly those related to estrogen production .

Molecular Mechanism

The molecular mechanism of action of Flemiphilippinin A involves binding to the enzyme aromatase and inhibiting its activity . This prevents the conversion of testosterone and androstenedione to estrogens, leading to changes in gene expression and cellular metabolism .

Metabolic Pathways

Flemiphilippinin A is involved in the metabolic pathway of estrogen production, where it interacts with the enzyme aromatase

準備方法

合成経路と反応条件

フレミフィリッピニン A は、超音波支援による従来の溶媒抽出法を使用して、フレミングイア・フィリッピネンシスの根から抽出することができます。 最適な抽出条件には、抽出時間40分、メタノール濃度85%、溶媒対固体比40 mL/gが含まれます .

工業生産方法

フレミフィリッピニン A に特化した大規模な工業生産方法はありませんが、上記で述べた抽出方法は、工業目的で規模を拡大できます。 このプロセスは、フレミングイア・フィリッピネンシスの根を粉砕し、溶媒としてメタノールを使用する超音波支援抽出を行うことから始まります .

化学反応解析

反応の種類

フレミフィリッピニン A は、次のようなさまざまな化学反応を受けます。

酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: この反応は、水素の添加または酸素の除去を伴います。一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンや求核剤などがあります。

一般的な試薬と条件

酸化: 酸性または中性条件下での過マンガン酸カリウム。

還元: メタノールまたはエタノール中での水素化ホウ素ナトリウム。

置換: 触媒の存在下での塩素または臭素などのハロゲン。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります。

科学研究への応用

フレミフィリッピニン A は、幅広い科学研究への応用を有しています。

化学: プレニル化イソフラボンの反応性を研究するためのモデル化合物として使用されます。

生物学: 抗酸化特性とそのフリーラジカルを捕捉する能力について調査されています。

医学: 肝細胞癌、肺上皮癌、回盲部腺癌細胞など、さまざまなヒト癌細胞株に対する抗腫瘍活性について検討されています

産業: 抗酸化サプリメントや抗腫瘍薬の開発における潜在的な用途。

化学反応の分析

Types of Reactions

Flemiphilippinin A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

類似化合物との比較

Flemiphilippinin A is unique due to its potent antioxidant and antitumor activities. Similar compounds include:

Flemiphilippinin B: Another prenylated isoflavone with similar antioxidant properties.

Auriculasin: Exhibits DPPH radical scavenging activity but with a higher effective half maximal concentration (EC50) compared to Flemiphilippinin A.

Dorsmanins I: Another isoflavone with antioxidant activity but less potent than Flemiphilippinin A.

特性

IUPAC Name |

7-(3,4-dihydroxyphenyl)-5-hydroxy-2,2-dimethyl-3-(2-methylbut-3-en-2-yl)-10-(3-methylbut-2-enyl)pyrano[3,2-g]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O6/c1-8-29(4,5)23-14-19-25(33)24-26(34)20(17-10-12-21(31)22(32)13-17)15-35-28(24)18(11-9-16(2)3)27(19)36-30(23,6)7/h8-10,12-15,31-33H,1,11H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTMMYSERQFPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC(=C(C=C4)O)O)O)C=C(C(O2)(C)C)C(C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

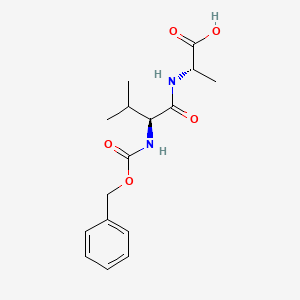

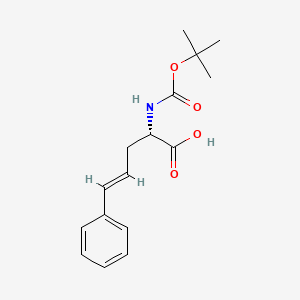

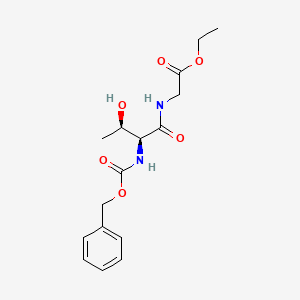

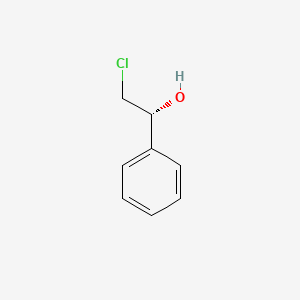

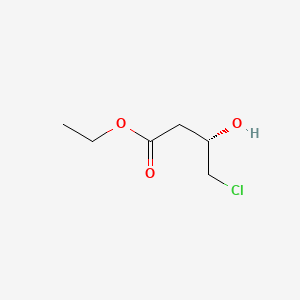

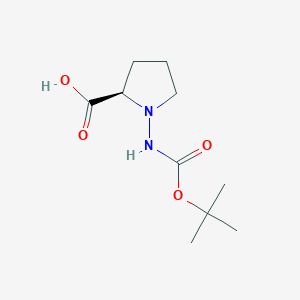

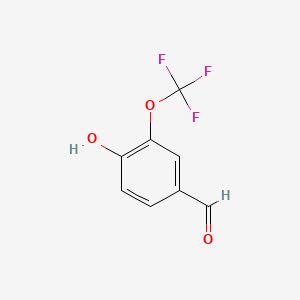

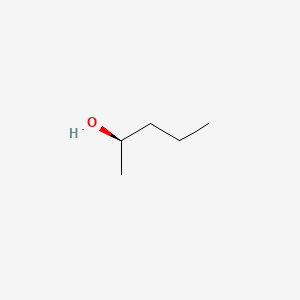

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Flemiphilippinin A and where is it found?

A1: Flemiphilippinin A is a prenylated isoflavone primarily isolated from the roots of the Flemingia philippinensis plant [, ]. This plant, also known as Moghania philippinensis, is traditionally used in Chinese medicine [, ].

Q2: What are the potential biological activities of Flemiphilippinin A?

A2: Research suggests that Flemiphilippinin A exhibits several biological activities, including:

- Antioxidant activity: It demonstrates the ability to scavenge DPPH radicals, indicating potential antioxidant properties [, ].

- Antitumor activity: Studies have shown promising anti-proliferative effects against various cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), HepG2 (liver cancer), and B16 (melanoma) [, ].

Q3: How does the content of Flemiphilippinin A vary in Flemingia philippinensis from different geographical locations?

A3: Research indicates significant variation in the total flavonoid content, including Flemiphilippinin A, among Flemingia philippinensis samples collected from different regions of China, ranging from 3.7% to 14.35% []. This suggests that geographical factors might influence the production of this compound in the plant.

Q4: Have there been any studies on extracting Flemiphilippinin A from Flemingia philippinensis?

A4: Yes, researchers have explored different extraction methods for obtaining Flemiphilippinin A from Flemingia philippinensis roots:

- Supercritical fluid extraction: This method utilizes liquid CO2 and an entrainer under specific pressure and temperature conditions, followed by purification steps, to obtain Flemiphilippinin A with high purity [].

- Ultrasonic-assisted extraction: This method, using solvents like methanol, offers a faster and potentially more efficient way to extract total flavonoids, including Flemiphilippinin A, from the plant [].

Q5: What other compounds are commonly found alongside Flemiphilippinin A in Flemingia philippinensis?

A5: Several other compounds, particularly flavonoids and isoflavonoids, have been identified in Flemingia philippinensis, often co-occurring with Flemiphilippinin A. Some examples include:

- Flemiphilippinins C, D, E, and F: These are structurally related prenylated isoflavones also isolated from the plant's roots [, ].

- Other flavonoids: Compounds like dorsmanins I, auriculasin, 5,7,3′,4′-tetrahydroxy-6,8-diprenylisoflavone, genistein, and others have been reported in various studies [, , ].

Q6: What analytical techniques are commonly used to identify and characterize Flemiphilippinin A?

A6: Researchers employ a variety of spectroscopic and chromatographic methods for the structural elucidation and characterization of Flemiphilippinin A:

- Spectroscopic methods: These include HR-EI-MS (high-resolution electron ionization mass spectrometry), 1H NMR (proton nuclear magnetic resonance), 13C NMR (carbon-13 nuclear magnetic resonance), HMQC (heteronuclear multiple quantum coherence), HMBC (heteronuclear multiple bond correlation), and NOESY (nuclear Overhauser effect spectroscopy) [].

- Chromatographic techniques: These include various forms of column chromatography (silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC) for separating and purifying Flemiphilippinin A from plant extracts [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)

![Pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1631089.png)